molecular formula C23H25N3O6 B11304684 N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide

N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B11304684
M. Wt: 439.5 g/mol
InChI Key: MRJHDKZDILHYAJ-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-ylamine, which is then reacted with 4-oxobutyl intermediates under controlled conditions. The final step involves the coupling of this intermediate with 4,7-dimethoxy-1H-indole-2-carboxylic acid to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cholinesterase enzymes, which are relevant in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H25N3O6

Molecular Weight

439.5 g/mol

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C23H25N3O6/c1-29-17-7-8-19(30-2)22-15(17)13-16(26-22)23(28)24-9-3-4-21(27)25-14-5-6-18-20(12-14)32-11-10-31-18/h5-8,12-13,26H,3-4,9-11H2,1-2H3,(H,24,28)(H,25,27)

InChI Key

MRJHDKZDILHYAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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